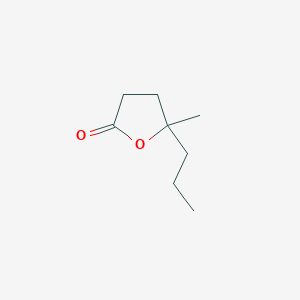
5-Methyl-5-propyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-propyloxolan-2-one is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
5-Methyl-5-propyloxolan-2-one has been investigated for its biological activities, particularly in the development of novel therapeutic agents.
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further drug development .
1.2 Antimicrobial Properties
In addition to its anticancer properties, this compound derivatives have demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This characteristic is particularly valuable in addressing the growing concern of antibiotic resistance in clinical settings .
Food Technology Applications
The compound is also finding applications in food technology, particularly in flavoring and preservation.
2.1 Flavoring Agent
Due to its unique chemical structure, this compound can be used as a flavoring agent in various food products. Its application enhances the sensory profile of foods and beverages, making it a desirable ingredient in the food industry .
2.2 Preservation
The compound's antimicrobial properties can be leveraged for food preservation, helping to extend shelf life and maintain food safety without relying on synthetic preservatives .
Environmental Sustainability
3.1 Waste Valorization
Research has explored the use of this compound in waste valorization processes. By recovering valuable compounds from industrial waste, this application contributes to sustainable practices within the chemical industry. The extraction processes optimize resource use while minimizing waste generation .
3.2 Biocatalysis
The compound has been utilized as a biocatalyst in various biochemical reactions, demonstrating its potential to facilitate environmentally friendly chemical processes. This application is particularly relevant in green chemistry initiatives aimed at reducing hazardous waste and energy consumption .
Data Table: Summary of Applications
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Pharmaceuticals | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial agent | Effective against multidrug-resistant bacteria | |
| Food Technology | Flavoring agent | Enhances sensory profiles |
| Preservation | Extends shelf life without synthetic preservatives | |
| Environmental Sustainability | Waste valorization | Recovers valuable compounds from waste |
| Biocatalysis | Facilitates environmentally friendly reactions |
Case Studies
Case Study 1: Anticancer Research
A study conducted on various derivatives of this compound revealed that certain compounds exhibited significant cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin. The findings suggest that these derivatives could serve as lead compounds for new cancer therapies .
Case Study 2: Food Preservation
In a practical application within the food industry, researchers tested the efficacy of this compound as a natural preservative in dairy products. Results indicated a marked reduction in microbial load while maintaining product quality over extended storage periods .
Eigenschaften
CAS-Nummer |
3284-93-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
5-methyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-5-8(2)6-4-7(9)10-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
YSNGVCQTXRIIED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC(=O)O1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













